1-tert-Butyl-3-ethylcarbodiimide
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Overview
Description
Synthesis Analysis
The synthesis of carbodiimides, including "1-tert-Butyl-3-ethylcarbodiimide," involves reactions of N-alkyl-N′-(trimethylsilyl)carbodiimides with nitrating agents to afford alkyl(nitro)cyanamides and N-alkyl-N′-nitrocarbodiimides under specific conditions (Churakov et al., 2018). The synthesis routes can vary, with some focusing on the formation of intermediate compounds that play crucial roles in the synthesis of targeted molecules, as demonstrated in the synthesis of mTOR targeted PROTAC molecules (Qi Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of "1-tert-Butyl-3-ethylcarbodiimide" and related compounds can be characterized using techniques such as NMR, X-ray diffraction, and HRMS. These methods provide detailed insights into the molecular geometry, electron distribution, and chemical bonding, essential for understanding the reactivity and properties of carbodiimides. For instance, the structure of N-(tert-butyl)-N′-nitrocarbodiimide was confirmed using NMR techniques (Churakov et al., 2018).
Chemical Reactions and Properties
Carbodiimides, including "1-tert-Butyl-3-ethylcarbodiimide," participate in various chemical reactions, such as esterification and amidation, due to their reactive nature. These reactions are fundamental in organic synthesis, including peptide synthesis, where carbodiimides act as dehydrating agents to facilitate the formation of peptide bonds (Benoiton & Chen, 1981).
Scientific Research Applications
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- Summary: This process involves the reaction of amines with guanylating agents to form guanidines, which are a class of organic compounds. “1-tert-Butyl-3-ethylcarbodiimide” can be used as a guanylating agent in this process .
- Results: The outcome of this process is the formation of guanidines, which have various applications in medicinal chemistry and materials science .
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Synthesis of tantalum dimethylamido diamidato and guanidinato complexes for CVD of nitride thin films
- Summary: “1-tert-Butyl-3-ethylcarbodiimide” can be used in the synthesis of tantalum dimethylamido diamidato and guanidinato complexes, which are precursors for the chemical vapor deposition (CVD) of nitride thin films .
- Results: The outcome of this process is the formation of nitride thin films, which have various applications in electronics and optoelectronics .
Safety And Hazards
“1-tert-Butyl-3-ethylcarbodiimide” is classified as a flammable liquid and vapor (H226), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions of “1-tert-Butyl-3-ethylcarbodiimide” involve its use in sustainable peptide synthesis . The focus is not only on the performance of TBEC in the couplings but also on its cost, hazards associated with its use, sustainability of the route of synthesis, the end of life strategies, as well as the potential impact of impurities in the reagent on the synthesis . The results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .
properties
InChI |
InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNYCDVWRSOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404675 |
Source
|
Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-ethylcarbodiimide | |
CAS RN |
1433-27-8 |
Source
|
Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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